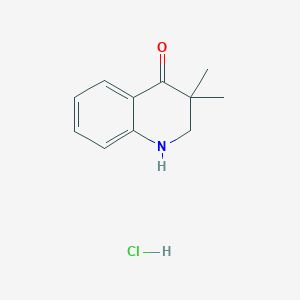

3,3-dimethyl-1,2-dihydroquinolin-4-one

Description

Propriétés

IUPAC Name |

3,3-dimethyl-1,2-dihydroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)7-12-9-6-4-3-5-8(9)10(11)13/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKSSTGBDKHCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1,2-dihydroquinolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . For example, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinolinone derivative . Alternatively, the reaction can be catalyzed by FeCl3 in toluene at 110°C .

Industrial Production Methods

Industrial production methods for 3,3-dimethyl-1,2-dihydroquinolin-4-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3,3-dimethyl-1,2-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocycles

3,3-Dimethyl-1,2-dihydroquinolin-4-one serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique structure allows chemists to create derivatives with tailored properties for specific applications in pharmaceuticals and materials science.

Synthetic Routes

The compound can be synthesized through various methods, including the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. These methods are optimized for high yield and purity in industrial settings.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that 3,3-dimethyl-1,2-dihydroquinolin-4-one exhibits potential antimicrobial and anticancer activities. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant anti-proliferative effects. For instance, derivatives of this compound have shown IC50 values indicating potent activity against cancer cell lines such as Caco-2, HepG2, and MDA-MB-231 .

| Compound | Anti-proliferative Activity (IC50 µM) |

|---|---|

| 12a | Caco-2: 2 ± 0.005 |

| HepG2: 10 ± 0.001 | |

| MDA-MB-231: 40 ± 0.002 | |

| Doxorubicin | Caco-2: 3.46 ± 0.003 |

| HepG2: 1.15 ± 0.02 | |

| MDA-MB-231: 0.98 ± 0.01 |

Case Studies

Antiplatelet Activity

A study focused on the synthesis of derivatives of quinolinone compounds demonstrated that certain modifications at the piperidine ring significantly enhanced antiplatelet activity. The introduction of an ethoxycarbonyl group at the 4-position increased both potency and selectivity in inhibiting platelet aggregation .

Antifungal Activity

In another investigation, quinoline derivatives were evaluated for their antifungal properties against Candida albicans and Cryptococcus neoformans. The study revealed that specific structural modifications led to enhanced antifungal activity compared to standard treatments .

Industrial Applications

Material Development

In addition to its biological applications, 3,3-dimethyl-1,2-dihydroquinolin-4-one is utilized in developing new materials and chemical processes within industrial chemistry. Its properties make it suitable for creating innovative compounds that can be applied in various fields such as coatings and polymers.

Mécanisme D'action

The mechanism of action of 3,3-dimethyl-1,2-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Dihydro-1H-quinolin-4-one

- 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

- 4-Hydroxyquinolin-2(1H)-one

Uniqueness

3,3-dimethyl-1,2-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the 3-position enhance its stability and reactivity compared to other quinolinone derivatives .

Activité Biologique

3,3-Dimethyl-1,2-dihydroquinolin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications in scientific research.

- Molecular Formula : C11H13NO

- Molecular Weight : 175.23 g/mol

3,3-Dimethyl-1,2-dihydroquinolin-4-one is characterized by its ability to participate in various biochemical reactions, influencing enzyme activity and cellular processes.

Enzyme Interaction

The compound interacts with several enzymes, particularly oxidoreductases and kinases, which are crucial in metabolic pathways. For instance, it has been shown to inhibit certain kinases involved in signal transduction pathways, thereby modulating cellular responses.

Cellular Effects

Research indicates that 3,3-dimethyl-1,2-dihydroquinolin-4-one can significantly affect cell signaling pathways such as the MAPK/ERK pathway. This modulation is vital for processes like cell proliferation and differentiation.

The biological effects of 3,3-dimethyl-1,2-dihydroquinolin-4-one are mediated through various mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, leading to altered metabolic pathways.

- Cell Signaling Modulation : It influences signaling cascades that regulate gene expression and cellular metabolism.

- Subcellular Localization : The localization within cellular compartments such as mitochondria affects its functional outcomes.

Antimicrobial Properties

Studies have demonstrated that 3,3-dimethyl-1,2-dihydroquinolin-4-one exhibits antimicrobial activity against various pathogens. It has shown effectiveness against Leishmania donovani and other microbial strains .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it can induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent .

Study on Antileishmanial Activity

A study evaluating the antileishmanial effects of derivatives of 3,3-dimethyl-1,2-dihydroquinolin-4-one reported significant activity against Leishmania donovani. The derivatives exhibited varying degrees of efficacy, highlighting the potential for developing new treatments for leishmaniasis .

Neuroprotective Effects

Research focused on neurodegenerative diseases suggests that compounds related to 3,3-dimethyl-1,2-dihydroquinolin-4-one may serve as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's disease treatment. One derivative demonstrated potent inhibition with IC50 values as low as 0.28 µM against AChE .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.